2,3-Dichloro-4-methylpyridine

Übersicht

Beschreibung

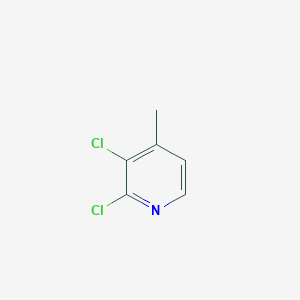

2,3-Dichloro-4-methylpyridine is an organic compound with the chemical formula C6H5Cl2N. It is a derivative of pyridine, characterized by the presence of two chlorine atoms at the 2nd and 3rd positions and a methyl group at the 4th position on the pyridine ring. This compound is of significant interest due to its applications in various fields, including pharmaceuticals, agrochemicals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dichloro-4-methylpyridine typically involves the chlorination of 4-methylpyridine. One common method includes the reaction of 4-methylpyridine with chlorine gas in the presence of a catalyst such as iron(III) chloride at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the pyridine ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions: 2,3-Dichloro-4-methylpyridine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

Reduction: The compound can be reduced to form 2,3-dichloro-4-methylpiperidine.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in solvents like methanol or ethanol.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products:

Nucleophilic Substitution: Products include this compound derivatives with various functional groups.

Oxidation: Products include this compound carboxylic acid or aldehyde.

Reduction: The major product is 2,3-dichloro-4-methylpiperidine.

Wissenschaftliche Forschungsanwendungen

Agricultural Chemistry

Role as an Agrochemical Intermediate:

DCMP is primarily utilized as an intermediate in the synthesis of agrochemicals, particularly herbicides and pesticides. Its chemical structure allows it to enhance crop protection and yield. For example, it is involved in the synthesis of compounds that target specific plant pathways to inhibit weed growth effectively.

| Agrochemical Application | Description |

|---|---|

| Herbicides | Used in the development of selective herbicides that minimize crop damage while controlling weed populations. |

| Pesticides | Forms part of pesticide formulations aimed at controlling a wide range of pests. |

Pharmaceutical Development

Synthesis of Active Pharmaceutical Ingredients (APIs):

DCMP serves as a key building block in the synthesis of various pharmaceutical agents. Its derivatives have been explored for their potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

| Pharmaceutical Application | Description |

|---|---|

| Anti-inflammatory agents | Used in synthesizing compounds that inhibit pro-inflammatory pathways. |

| Antimicrobial agents | Contributes to the development of drugs targeting bacterial infections. |

Case Study: PDE4 Inhibitors

A notable application of DCMP derivatives is in the development of phosphodiesterase-4 (PDE4) inhibitors. These compounds have shown promise in treating respiratory diseases due to their ability to reduce inflammation and improve airway function .

Material Science

Production of Specialty Polymers:

DCMP is employed in the manufacturing of specialty polymers and coatings that exhibit enhanced durability and chemical resistance compared to traditional materials. This application is critical in industries requiring robust materials that can withstand harsh environments.

| Material Science Application | Description |

|---|---|

| Specialty polymers | Used to create high-performance materials for various industrial applications. |

| Protective coatings | Forms part of formulations for coatings that resist corrosion and chemical degradation. |

Studies on Soil and Water Contamination:

DCMP plays a role in environmental research focused on soil and water contamination. It aids researchers in developing remediation strategies to address pollutants, contributing to environmental sustainability efforts.

| Environmental Science Application | Description |

|---|---|

| Remediation strategies | Involved in developing methods to clean contaminated sites effectively. |

| Pollution studies | Used to assess the impact of agricultural chemicals on ecosystems. |

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-4-methylpyridine depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The chlorine atoms and the methyl group on the pyridine ring influence its reactivity and binding affinity to molecular targets.

Vergleich Mit ähnlichen Verbindungen

2,3-Dichloropyridine: Lacks the methyl group at the 4th position, leading to different reactivity and applications.

4-Methylpyridine: Lacks the chlorine atoms, resulting in different chemical properties and uses.

2,3,5-Trichloropyridine: Contains an additional chlorine atom, affecting its chemical behavior and applications.

Uniqueness: 2,3-Dichloro-4-methylpyridine is unique due to the specific arrangement of chlorine atoms and the methyl group, which confer distinct chemical and physical properties. This uniqueness makes it valuable in the synthesis of specialized compounds and in various industrial applications.

Biologische Aktivität

2,3-Dichloro-4-methylpyridine (DCMP) is a heterocyclic organic compound with the molecular formula C₆H₅Cl₂N. Its structure features a pyridine ring substituted with two chlorine atoms at the 2 and 3 positions and a methyl group at the 4 position. This compound has garnered interest due to its diverse biological activities, particularly in antimicrobial and agrochemical applications.

- Molecular Formula : C₆H₅Cl₂N

- Molar Mass : Approximately 162.01 g/mol

- Appearance : Light yellow to brown solid

Biological Activity Overview

Research indicates that DCMP exhibits significant antimicrobial properties , making it a candidate for further exploration in various biological contexts. The compound's interaction with biological systems suggests potential applications in medicine and agriculture.

Antimicrobial Properties

Studies have demonstrated that DCMP possesses both antibacterial and antifungal activities. For instance, it has shown effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism behind this activity often involves disruption of microbial cell membranes or interference with vital metabolic pathways.

The biological activity of DCMP can be attributed to its ability to interact with various biological molecules:

- Nucleophilic Substitution : The chlorine atoms can be replaced by nucleophiles, which may lead to the formation of more reactive derivatives.

- Oxidation and Reduction : The methyl group can undergo oxidation, producing carboxylic acids or aldehydes, while reduction can yield derivatives like 2,3-dichloro-4-methylpiperidine.

Case Studies

-

Antimicrobial Efficacy :

- A study published in Molecules highlighted DCMP's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

Bacterial Strain MIC (µg/mL) Staphylococcus aureus 16 Escherichia coli 32 Pseudomonas aeruginosa 64

- A study published in Molecules highlighted DCMP's effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

-

Fungicidal Activity :

- Another investigation focused on the antifungal properties of DCMP against Candida albicans. The compound exhibited a significant reduction in fungal growth at concentrations above 20 µg/mL.

-

Herbicidal Potential :

- Research into its agrochemical applications indicated that DCMP could inhibit the growth of certain weeds, suggesting potential use as a herbicide. Field trials demonstrated a reduction in weed biomass by up to 50% when applied at optimal concentrations.

Comparative Analysis with Similar Compounds

The biological activity of DCMP can be contrasted with structurally related compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2,6-Dichloro-4-methylpyridine | Cl at positions 2 and 6 | Exhibits different biological activity |

| 3,5-Dichloro-4-methylpyridine | Cl at positions 3 and 5 | Known for use in pharmaceuticals |

| 4-Chloropyridine | Cl at position 4 | Simpler structure; primarily used in synthesis |

| 3-Chloro-4-methylpyridine | Cl at position 3 | Less reactive than dichlorinated variants |

Eigenschaften

IUPAC Name |

2,3-dichloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl2N/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJRXSWAYTGAJHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10596585 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191419-07-5 | |

| Record name | 2,3-Dichloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10596585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.